molecular formula C22H22N4O3S2 B11631231 2-[(2-furylmethyl)amino]-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

2-[(2-furylmethyl)amino]-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11631231
M. Wt: 454.6 g/mol
InChI Key: QVXOFOANBNCOPE-MFOYZWKCSA-N
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Description

This compound, with the chemical formula C18H18N4O2S3, is a complex heterocyclic molecule. Let’s break down its structure:

  • The pyrido[1,2-a]pyrimidin-4-one core consists of a pyrimidine ring fused with a pyridine ring.
  • The 3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene moiety adds further complexity, containing a thiazolidine ring and a thione functional group.
  • The furylmethylamine group contributes an aromatic furan ring.

Preparation Methods

Synthetic Routes:: While specific synthetic routes for this compound may vary, one approach involves the multicomponent synthesis of 1,3-disubstituted-5-aryl-2,7-dithioxo/dioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst .

Industrial Production:: Industrial-scale production methods are not widely documented, but research laboratories may synthesize it for scientific investigations.

Chemical Reactions Analysis

Reactivity:: This compound can undergo various reactions, including:

    Oxidation: Oxidative processes may modify the thione group.

    Reduction: Reduction reactions could target the carbonyl group.

    Substitution: Substituents on the pyrimidine and pyridine rings may be replaced.

Common Reagents and Conditions::

Scientific Research Applications

Chemistry::

    Heterocyclic Chemistry: Investigating its reactivity and novel derivatives.

    Drug Discovery: Screening for potential pharmacological properties.

Biology and Medicine::

    Bioactivity Studies: Assessing its effects on biological systems.

    Target Identification: Identifying molecular targets influenced by this compound.

Industry::

    Materials Science: Exploring its applications in materials and coatings.

Mechanism of Action

The precise mechanism remains an active area of research. It likely interacts with specific cellular targets, affecting pathways related to its structural components.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, this compound’s unique combination of fused rings and functional groups sets it apart. Researchers may compare it with related pyrimido[4,5-d]pyrimidines.

Properties

Molecular Formula

C22H22N4O3S2

Molecular Weight

454.6 g/mol

IUPAC Name

(5Z)-5-[[2-(furan-2-ylmethylamino)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H22N4O3S2/c1-13(2)11-26-21(28)17(31-22(26)30)9-16-19(23-10-15-5-4-8-29-15)24-18-7-6-14(3)12-25(18)20(16)27/h4-9,12-13,23H,10-11H2,1-3H3/b17-9-

InChI Key

QVXOFOANBNCOPE-MFOYZWKCSA-N

Isomeric SMILES

CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC(C)C)NCC4=CC=CO4)C=C1

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC(C)C)NCC4=CC=CO4)C=C1

Origin of Product

United States

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